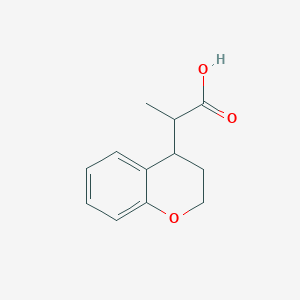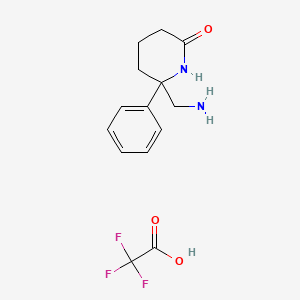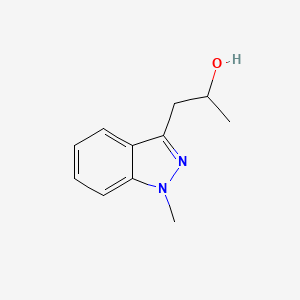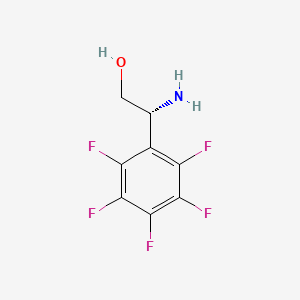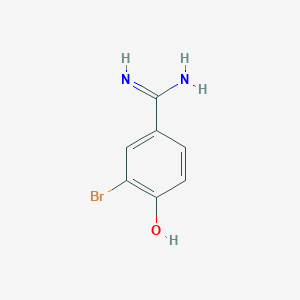
3-Bromo-4-hydroxybenzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-hydroxybenzamidine: is an organic compound with the molecular formula C7H7BrN2O It is a derivative of benzamidine, where the benzene ring is substituted with a bromine atom at the third position and a hydroxyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxybenzamidine typically involves the bromination of 4-hydroxybenzamidine. One common method is the bromination of 4-hydroxybenzamidine using bromine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as acetic acid or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods: For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-hydroxybenzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form 4-hydroxybenzamidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxybenzamidine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-hydroxybenzamidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers or used as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-hydroxybenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. For example, it may inhibit proteases by binding to their active sites, preventing substrate cleavage .
Comparación Con Compuestos Similares
4-Hydroxybenzamidine: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
3-Bromo-4-hydroxybenzaldehyde: Contains an aldehyde group instead of an amidine group, leading to different reactivity and applications.
3-Bromo-4,5-dihydroxybenzaldehyde: Has an additional hydroxyl group, which can influence its chemical properties and biological activity.
Uniqueness: 3-Bromo-4-hydroxybenzamidine is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
767261-36-9 |
|---|---|
Fórmula molecular |
C7H7BrN2O |
Peso molecular |
215.05 g/mol |
Nombre IUPAC |
3-bromo-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H3,9,10) |
Clave InChI |
RGNNKKVUNLXQTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


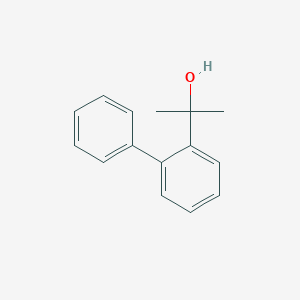
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
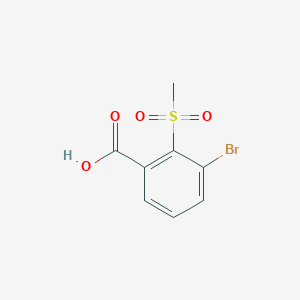
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
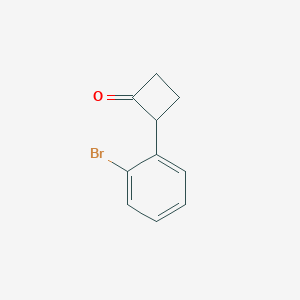
![rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B13582000.png)
![4-amino-1-[(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B13582011.png)
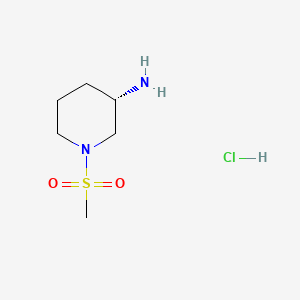
![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)
